6-chloro-2-methoxy-N-methylacridin-9-amine
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Overview
Description
6-chloro-2-methoxy-N-methylacridin-9-amine is a chemical compound with the molecular formula C15H13ClN2O. It is known for its fluorescent properties and its ability to intercalate into DNA, making it useful in various scientific research applications .
Preparation Methods
The synthesis of 6-chloro-2-methoxy-N-methylacridin-9-amine typically involves the reaction of 6-chloro-2-methoxyacridine with methylamine. The reaction conditions often include the use of solvents such as methanol or water and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
6-chloro-2-methoxy-N-methylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: It can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloro-2-methoxy-N-methylacridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 6-chloro-2-methoxy-N-methylacridin-9-amine exerts its effects involves intercalation into DNA. This intercalation disrupts the DNA structure, affecting various biological processes such as replication and transcription. The compound’s fluorescent properties allow researchers to track its interactions with DNA and study the resulting effects .
Comparison with Similar Compounds
6-chloro-2-methoxy-N-methylacridin-9-amine can be compared to other similar compounds, such as:
9-amino-6-chloro-2-methoxyacridine: This compound also intercalates into DNA and has similar fluorescent properties.
6,9-dichloro-2-methoxyacridine: Another related compound with similar applications in DNA studies.
2-chloro-6-methoxypyridine: While not an acridine derivative, it shares some chemical properties and can be used in similar types of research.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct fluorescent characteristics and DNA intercalation properties .
Properties
CAS No. |
4822-23-5 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-methylacridin-9-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-17-15-11-5-3-9(16)7-14(11)18-13-6-4-10(19-2)8-12(13)15/h3-8H,1-2H3,(H,17,18) |
InChI Key |
XLSFYNSXABNPTG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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